molecular formula C37H52N4O6 B13752333 N-Cbz-ala-pro-phe dicyclohexylammonium

N-Cbz-ala-pro-phe dicyclohexylammonium

Cat. No.: B13752333
M. Wt: 648.8 g/mol
InChI Key: QWFAAMRJWHCXNH-KXGBIOHPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-ala-pro-phe dicyclohexylammonium typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-ala-pro-phe dicyclohexylammonium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with TFA.

    Coupling: DCC or DIC in the presence of a base like NMM.

Major Products Formed

    Hydrolysis: Yields the corresponding amino acids.

    Deprotection: Produces the free peptide without the Cbz protecting groups.

    Coupling: Forms longer peptide chains.

Scientific Research Applications

N-Cbz-ala-pro-phe dicyclohexylammonium has several scientific research applications, including:

    Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and proteins.

    Biological Studies: The compound is used in studies related to enzyme-substrate interactions and protein folding.

    Medicinal Chemistry: It is employed in the development of peptide-based drugs and therapeutic agents.

    Industrial Applications: The compound is used in the production of peptide-based materials and coatings

Mechanism of Action

The mechanism of action of N-Cbz-ala-pro-phe dicyclohexylammonium involves its role as a peptide intermediate. The compound interacts with various enzymes and receptors in biological systems, facilitating the formation of peptide bonds and the assembly of larger peptide structures. The molecular targets and pathways involved include proteases and peptidases that recognize and cleave specific peptide sequences .

Comparison with Similar Compounds

Similar Compounds

  • N-Cbz-ala-gly-phe dicyclohexylammonium
  • N-Cbz-ala-leu-phe dicyclohexylammonium
  • N-Cbz-ala-val-phe dicyclohexylammonium

Uniqueness

N-Cbz-ala-pro-phe dicyclohexylammonium is unique due to its specific amino acid sequence, which includes alanine, proline, and phenylalanine. This sequence imparts distinct chemical and biological properties, making it suitable for specific applications in peptide synthesis and research .

Properties

Molecular Formula

C37H52N4O6

Molecular Weight

648.8 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C25H29N3O6.C12H23N/c1-17(26-25(33)34-16-19-11-6-3-7-12-19)23(30)28-14-8-13-21(28)22(29)27-20(24(31)32)15-18-9-4-2-5-10-18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,9-12,17,20-21H,8,13-16H2,1H3,(H,26,33)(H,27,29)(H,31,32);11-13H,1-10H2/t17-,20-,21-;/m0./s1

InChI Key

QWFAAMRJWHCXNH-KXGBIOHPSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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